2-Phenyl-1,3-benzothiaphosphole

n-type semiconductor electron transport cyclic voltammetry

2-Phenyl-1,3-benzothiaphosphole (3a) is a phosphorus-sulfur heterocycle within the 2-aryl-1,3-benzothiaphosphole family, featuring a reactive P=C double bond integrated into a benzannulated π-system. The solid-state structure has been confirmed by X-ray diffraction, establishing the geometric foundation for its electronic properties.

Molecular Formula C13H9PS
Molecular Weight 228.25 g/mol
Cat. No. B1253273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-benzothiaphosphole
Synonyms2-phenyl-1,3-benzothiaphosphole
Molecular FormulaC13H9PS
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=PC3=CC=CC=C3S2
InChIInChI=1S/C13H9PS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H
InChIKeyIATPEZLTQMHJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3-benzothiaphosphole: Core Physicochemical and Structural Properties for Organic Electronics Procurement


2-Phenyl-1,3-benzothiaphosphole (3a) is a phosphorus-sulfur heterocycle within the 2-aryl-1,3-benzothiaphosphole family, featuring a reactive P=C double bond integrated into a benzannulated π-system. The solid-state structure has been confirmed by X-ray diffraction, establishing the geometric foundation for its electronic properties [1]. The compound exhibits a low-lying LUMO that enables reversible one-electron reduction at −1.76 V vs SCE, a characteristic relevant to n-type organic semiconductor applications [1]. Its photophysical profile includes an absorption maximum at 330 nm, emission at 443 nm, and a quantum yield of 4.4%, with electrochemical data collected in 0.10 M nBu4NPF6 in MeCN [1]. The parent heterocycle itself (unsubstituted 1,3-benzothiaphosphole) is unstable and cannot be isolated, making aryl-substituted derivatives such as 3a the foundational isolable members of this class [2].

Why 2-Phenyl-1,3-benzothiaphosphole Cannot Be Replaced by Other 2-Aryl-1,3-Benzothiaphospholes or Oxaphosphole Analogs


Within the 2-aryl-1,3-benzothiaphosphole series, the 2-phenyl substituent (3a) occupies a distinct electrochemical and photophysical position that is not replicated by other aryl variants. Electron-withdrawing substituents such as p-CN (3e) shift the reduction potential anodically by +0.35 V and introduce a second reduction event, while electron-donating groups such as p-OMe (3b) increase the quantum yield to 5.4% but yield a more negative reduction potential of −1.85 V [1]. Cross-class substitution with benzoxaphospholes introduces a fundamentally different electronic profile: 2-aryl-1,3-benzoxaphospholes exhibit reduction potentials near −1.99 V vs SCE, approximately 0.23 V more negative than 3a, and possess markedly higher quantum yields (0.12–0.85) [2][3]. Benzobisthiaphospholes, while exhibiting more facile reductions (E1/2 = −1.08 V for the p-CN derivative), represent extended π-systems with different conjugation lengths and synthetic complexity [3]. These quantitative differences in redox energetics, emission efficiency, and molecular architecture mean that 3a cannot be freely interchanged with its analogs without altering device-level electron-transport and light-emission performance.

Quantitative Differentiation Evidence for 2-Phenyl-1,3-benzothiaphosphole vs. Analogs


Reversible One-Electron Reduction at −1.76 V vs SCE: 2-Phenyl-1,3-benzothiaphosphole as a Stable Electron Acceptor

2-Phenyl-1,3-benzothiaphosphole (3a) exhibits a fully reversible one-electron reduction at Ered = −1.76 V vs SCE with ΔEred = 81 mV in 0.10 M nBu4NPF6 / MeCN, indicating stable radical anion formation. In contrast, 2-aryl-1,3-benzoxaphospholes require more negative potentials for reduction (E1/2 ≈ −1.99 V vs SCE in THF/0.1 M [nBu4N][BF4]) and several analogues (p-C6H4Br, p-C6H4Cl) show irreversible reduction processes. Among the benzothiaphosphole series itself, electron-deficient derivatives shift the reduction anodically: the p-CN analogue (3e) reduces at −1.41 V with a second reduction at −1.91 V, while the p-OMe analogue (3b) reduces at a more negative −1.85 V [1][2].

n-type semiconductor electron transport cyclic voltammetry reversible reduction phosphaalkene

Oxidation Potential of +1.44 V vs SCE: Quantifying the Electron-Poor Nature of 2-Phenyl-1,3-benzothiaphosphole

2-Phenyl-1,3-benzothiaphosphole (3a) exhibits a high irreversible oxidation potential of Eox = +1.44 V vs SCE (0.10 M nBu4NPF6 / MeCN), highlighting its electron-poor character. The authors explicitly note that these oxidation potentials are higher than those of analogous benzoxaphospholes and C,C-diacetylenic phosphaalkenes, establishing a class-level differentiation. Within the benzothiaphosphole series, the oxidation potentials range from +1.24 V (3b, p-OMe) to +1.56 V (3f, m-CN), with 3a positioned at the lower end, indicating relatively less electron deficiency compared to cyano-substituted variants but greater electron-poor character than the methoxy analogue [1][2].

electron-poor oxidation potential HOMO energy phosphaalkene electrochemical stability

Quantum Yield of 4.4% and Emission at 443 nm: Balancing Fluorescence and Electron-Accepting Character in 2-Phenyl-1,3-benzothiaphosphole

2-Phenyl-1,3-benzothiaphosphole (3a) displays an emission maximum at λem = 443 nm with a quantum yield Φ = 4.4% in solution. This value is intermediate within the 2-aryl-1,3-benzothiaphosphole series: the p-methoxy analogue 3b achieves the highest Φ at 5.4%, while electron-withdrawing substituents diminish quantum yield to 1.5–3.2%. Cross-class comparison with 2-aryl-1,3-benzoxaphospholes reveals a stark difference: benzoxaphospholes exhibit quantum yields ranging from 0.12 to 0.85 (12–85%), approximately one to two orders of magnitude higher. The lower quantum yield of 3a is attributed to the heavy-atom effect of sulfur, which enhances intersystem crossing, making benzothiaphospholes less suited for emissive applications but potentially advantageous where reduced radiative recombination is desirable [1][2].

photoluminescence quantum yield fluorescence optoelectronics phosphorus heterocycle

X-Ray Crystal Structure Confirmation: Definitive Structural Identity of 2-Phenyl-1,3-benzothiaphosphole

The solid-state molecular structure of 2-phenyl-1,3-benzothiaphosphole (3a) has been unambiguously established by single-crystal X-ray diffraction, providing definitive geometric parameters including P–C and C–S bond lengths and confirming the planar nature of the benzothiaphosphole core. This structural validation distinguishes 3a from the parent 1,3-benzothiaphosphole, which is unstable and cannot be isolated, and from earlier literature reports of 3a that provided only 31P NMR data (δ = 55.3) without supporting structural proof. The reported 31P NMR chemical shift of δ = 191.9 (in C6D6) for 3a in the 2013 work differs significantly from the prior unverified literature value, underscoring the importance of the structurally authenticated sample [1][2].

X-ray diffraction crystal structure bond length structural confirmation quality control

Diels–Alder Dienophile Reactivity via Low-Lying LUMO: 2-Phenyl-1,3-benzothiaphosphole as a Synthetic Platform

The P=C bond of 1,3-benzothiaphospholes functions as an effective dienophile in Diels–Alder cycloadditions, a reactivity mode enabled by the low-lying LUMO associated with the phosphorus-carbon double bond. For the parent 1,3-benzothiaphosphole (generated in situ), successful cycloadditions with isoprene, 2,3-dimethylbutadiene, 2,3-dibenzylbutadiene, and cyclopentadiene yielded fully characterized fused-ring structures, including a solid-state molecular structure of the 2,3-dimethylbutadiene cycloadduct. While these experiments were conducted on the parent (unsubstituted) system, the 2-aryl substituent in 3a modulates the LUMO energy as demonstrated by the +0.35 V shift with the p-CN group, enabling rational tuning of dienophile reactivity [1][2][3].

Diels–Alder dienophile cycloaddition P=C bond fused-ring synthesis

Optimal Application Scenarios for 2-Phenyl-1,3-benzothiaphosphole Based on Quantitative Differentiation Evidence


N-Type Organic Semiconductor Candidate for Electron-Transport Layers

2-Phenyl-1,3-benzothiaphosphole (3a) is suited for integration into organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) as an n-type semiconductor component. The fully reversible one-electron reduction at −1.76 V vs SCE confirms stable radical anion formation on the voltammetric timescale, a prerequisite for electron transport. Compared to 2-aryl-1,3-benzoxaphospholes, which reduce at more negative potentials (≈ −1.99 V) and often irreversibly, 3a offers a 0.23 V more accessible reduction, enabling lower-voltage device operation [1][2]. Within the benzothiaphosphole series, 3a provides a baseline electron affinity that can be systematically tuned via aryl substitution, with the p-CN analogue (3e) shifting the reduction by +0.35 V for applications requiring deeper LUMO levels [1].

Phosphorus-Containing Dienophile Building Block for Fused Heterocycle Synthesis

The low-lying LUMO of 2-phenyl-1,3-benzothiaphosphole activates its P=C bond as a dienophile, enabling Diels–Alder cycloadditions with conjugated dienes to construct phosphorus-containing fused polycycles. This reactivity, demonstrated on the parent benzothiaphosphole system with isoprene, 2,3-dimethylbutadiene, and cyclopentadiene, provides access to structural space unavailable from benzoxaphosphole or benzothiophene starting materials [1][2]. The 2-phenyl substituent on 3a serves as a reference point for electronic tuning: procurement of 3a alongside electron-deficient analogues (e.g., 3e with p-CN, which shifts the reduction potential by +0.35 V) allows systematic exploration of substituent effects on cycloaddition rates and regioselectivity [1].

Structurally Authenticated Standard for Benzothiaphosphole Method Development

Because the parent 1,3-benzothiaphosphole is unstable and cannot be isolated, 2-phenyl-1,3-benzothiaphosphole (3a) represents the simplest isolable and crystallographically characterized member of this heterocycle class. The X-ray crystal structure provides unambiguous geometric parameters, and the corrected 31P NMR chemical shift (δ 191.9 in C6D6) resolves earlier literature discrepancies (δ 55.3 reported without structural proof) [1][2]. Researchers developing new synthetic routes to benzothiaphospholes, conducting metalation studies at the 2-position, or exploring coordination chemistry should procure 3a as a validated reference standard to ensure reproducibility and correct spectroscopic benchmarking.

Moderate-Fluorescence Probe for Optoelectronic Studies Requiring Balanced Absorption-Emission Profiles

With an emission maximum at 443 nm and a quantum yield of 4.4%, 3a occupies a niche between the nearly non-emissive cyano/fluoro analogues (Φ = 1.5–1.7%) and the brighter methoxy analogue (Φ = 5.4%) [1]. While benzoxaphospholes offer significantly higher quantum yields (up to 85%), their more negative reduction potentials and lack of reversible reduction behavior make them less suitable for applications requiring concurrent electron-accepting capability [2][3]. For time-resolved spectroscopic studies or mechanistic photophysical investigations where a measurable but moderate emission signal is desirable alongside electron-transport functionality, 3a provides a balanced profile not replicated by any single in-class or cross-class analog [1].

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